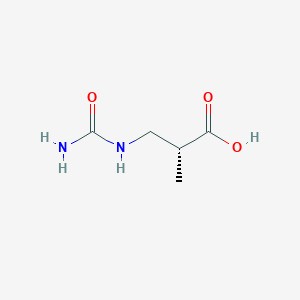

(R)-3-Ureidoisobutyrate

Description

Overview of Dihydropyrimidine (B8664642) Degradation Pathway Intermediates

The dihydropyrimidine degradation pathway involves a series of sequential reactions that convert the pyrimidine (B1678525) bases into β-amino acids. asm.org The same set of three enzymes is responsible for the initial breakdown of both uracil (B121893) and thymine (B56734). researchgate.netresearchgate.net

The process begins with the reduction of the pyrimidine ring. Dihydropyrimidine dehydrogenase (DPD) catalyzes the conversion of thymine to 5,6-dihydrothymine. creative-proteomics.comnvkc.nl Subsequently, dihydropyrimidinase (DHP) facilitates the hydrolytic ring opening of 5,6-dihydrothymine to form (R)-3-Ureidoisobutyrate (also referred to as N-carbamyl-β-aminoisobutyrate). creative-proteomics.comuniprot.orgnih.gov

The final step in this sequence is the conversion of this compound into (R)-β-aminoisobutyrate, ammonia (B1221849), and carbon dioxide, a reaction catalyzed by the enzyme β-ureidopropionase. medlineplus.govuniprot.orguniprot.org (R)-β-aminoisobutyrate is considered a nonfunctional end product of thymine catabolism in humans. nih.govresearchgate.netuva.nl

Below is a table summarizing the key enzymes and intermediates in the degradation of thymine.

| Enzyme | Substrate | Product |

| Dihydropyrimidine Dehydrogenase (DPD) | Thymine | 5,6-Dihydrothymine |

| Dihydropyrimidinase (DHP) | 5,6-Dihydrothymine | This compound |

| β-Ureidopropionase | This compound | (R)-β-Aminoisobutyrate + NH₃ + CO₂ |

This table outlines the sequential enzymatic reactions in the catabolism of thymine, highlighting the formation of this compound.

Deficiencies in the enzymes of this pathway, such as dihydropyrimidinase deficiency or β-ureidopropionase deficiency, can lead to the accumulation of their respective substrates, including this compound, in bodily fluids. hmdb.cauniprot.orgmedlineplus.govmedlineplus.gov These genetic disorders can result in a range of neurological and gastrointestinal issues. uniprot.orgmedlineplus.govmetabolicsupportuk.org

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2R)-3-(carbamoylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/t3-/m1/s1 |

InChI Key |

PHENTZNALBMCQD-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CNC(=O)N)C(=O)O |

Canonical SMILES |

CC(CNC(=O)N)C(=O)O |

Origin of Product |

United States |

Metabolic Pathways of R 3 Ureidoisobutyrate

Upstream Biosynthetic Precursors and Transformations in Pyrimidine (B1678525) Degradation

The journey to (R)-3-Ureidoisobutyrate begins with the degradation of thymine (B56734), a process that involves several enzymatic steps. The immediate precursor to this compound is (R)-5,6-Dihydrothymine.

Formation from (R)-5,6-Dihydrothymine

The catabolism of thymine is initiated by its reduction to 5,6-dihydrothymine. oatext.comnih.govfrontiersin.org This reaction is the first in a three-step sequence that breaks down pyrimidine bases. oatext.comfrontiersin.org Subsequently, the pyrimidine ring of 5,6-dihydrothymine is opened in a hydrolytic reaction to form N-carbamoyl-β-aminoisobutyrate, which is also known as this compound. oatext.commdpi.com This conversion is a critical step in the reductive degradation pathway of pyrimidines. oatext.com

Enzymatic Role of Dihydropyrimidinase (EC 3.5.2.2)

The enzyme responsible for the ring opening of 5,6-dihydrothymine is Dihydropyrimidinase (DHP) , classified under EC 3.5.2.2. oatext.comnih.govgenecards.org This enzyme catalyzes the reversible hydrolysis of the cyclic amide bond in dihydropyrimidines. oatext.comgenecards.org Specifically, Dihydropyrimidinase acts on 5,6-dihydrothymine to produce this compound. oatext.comhmdb.ca It also facilitates the conversion of 5,6-dihydrouracil to N-carbamoyl-β-alanine. oatext.comhmdb.ca Dihydropyrimidinase is a crucial component of the pyrimidine degradation pathway, and its deficiency can lead to the accumulation of dihydrothymine (B131461) and dihydrouracil (B119008) in the body. researchgate.netresearchgate.net

Downstream Catabolic Conversion of this compound

Once formed, this compound is further metabolized to simpler molecules that can be excreted or re-enter other metabolic pathways.

Hydrolysis to (R)-3-Aminoisobutyrate, Carbon Dioxide, and Ammonia (B1221849)

The next step in the catabolic cascade is the hydrolysis of this compound. This reaction breaks down the molecule into (R)-3-Aminoisobutyrate, carbon dioxide (CO2), and ammonia (NH3). kegg.jpreactome.orgreactome.org This irreversible step is the final reaction in the degradation pathway of thymine, leading to the formation of β-aminoisobutyrate. oatext.com

Catalytic Action of Beta-Ureidopropionase (EC 3.5.1.6)

The hydrolysis of this compound is catalyzed by the enzyme Beta-Ureidopropionase , also known as β-alanine synthase, which has the EC number 3.5.1.6. oatext.comqmul.ac.ukuniprot.org This enzyme is responsible for the final step in the degradation of both uracil (B121893) and thymine. oatext.commdpi.com It converts N-carbamoyl-β-alanine to β-alanine, CO2, and NH3, and similarly acts on this compound to yield (R)-3-Aminoisobutyrate, CO2, and NH3. qmul.ac.ukuniprot.org A deficiency in beta-ureidopropionase leads to the accumulation of N-carbamoyl-β-alanine and this compound in the body. hmdb.caresearchgate.netresearchgate.net

Stereochemical Specificity in the Pyrimidine Degradation Pathway Yielding this compound and its Metabolites

The pyrimidine degradation pathway exhibits a high degree of stereochemical specificity. The degradation of thymine specifically results in the formation of the (R)-enantiomer of 3-aminoisobutyrate. researchgate.netuva.nlnih.gov This specificity is maintained throughout the pathway, starting from the formation of (R)-5,6-dihydrothymine and continuing through to the production of this compound and its final catabolite, (R)-3-Aminoisobutyrate. researchgate.net The enzymes involved, dihydropyrimidinase and beta-ureidopropionase, act on the specific (R)-isomers of their respective substrates.

| Reaction Step | Substrate | Enzyme | Product(s) |

| Ring Opening | (R)-5,6-Dihydrothymine | Dihydropyrimidinase (EC 3.5.2.2) | This compound |

| Hydrolysis | This compound | Beta-Ureidopropionase (EC 3.5.1.6) | (R)-3-Aminoisobutyrate, CO2, Ammonia |

Enzymology of R 3 Ureidoisobutyrate Interconversion

Beta-Ureidopropionase (UPB1)

Beta-ureidopropionase (UPB1), also known as N-carbamoyl-beta-alanine amidohydrolase, is the third and final enzyme in the pyrimidine (B1678525) degradation pathway. nih.gov It catalyzes the hydrolysis of N-carbamoyl-beta-alanine and N-carbamoyl-beta-aminoisobutyric acid. nih.govamsterdamumc.nl

UPB1 belongs to the carbon-nitrogen (CN) hydrolase family of enzymes. nih.govgenecards.org Functionally, it is responsible for the conversion of N-carbamoyl-beta-alanine to beta-alanine, ammonia (B1221849), and carbon dioxide. nih.gov Similarly, it acts on N-carbamoyl-beta-aminoisobutyrate to produce beta-aminoisobutyrate, ammonia, and CO2. nih.govamsterdamumc.nl This enzymatic step is crucial for the final stage of pyrimidine breakdown. nih.gov The enzyme is expressed in the liver and kidney. researchgate.net

Mutations in the UPB1 gene can lead to beta-ureidopropionase deficiency, an inborn error of metabolism characterized by the accumulation of N-carbamoyl-beta-alanine and N-carbamoyl-beta-aminoisobutyric acid in the body. uniprot.orgresearchgate.netdiva-portal.org This deficiency can result in a range of neurological issues. researchgate.netdiva-portal.org

| Characteristic | Description |

|---|---|

| Enzyme Name | Beta-Ureidopropionase (UPB1) |

| Enzyme Commission (EC) Number | 3.5.1.6 genecards.org |

| Family | CN Hydrolase nih.govgenecards.org |

| Substrates | N-carbamoyl-beta-alanine, N-carbamoyl-beta-aminoisobutyric acid nih.govamsterdamumc.nl |

| Products | Beta-alanine, Beta-aminoisobutyrate, Ammonia, Carbon Dioxide nih.govamsterdamumc.nl |

| Cellular Location | Expressed in liver and kidney researchgate.net |

The catalytic activity of UPB1 exhibits positive cooperativity with its substrates, meaning the binding of one substrate molecule to the enzyme increases the affinity for subsequent substrate molecules. This regulation involves shifts in the oligomeric state of the enzyme. uniprot.orguniprot.org The enzyme's activity is also pH-dependent, with an optimal pH of 6.5.

Kinetic studies have determined the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for N-carbamoyl-beta-alanine.

| Kinetic Parameter | Value | Substrate |

|---|---|---|

| Km | 15.5 µM | N-carbamoyl-beta-alanine |

| Km | 48 µM | N-carbamoyl-beta-alanine |

| kcat | 0.47 s-1 | N-carbamoyl-beta-alanine |

| Optimal pH | 6.5 |

The catalytic mechanism of UPB1 involves a tetrad of conserved active site residues: Cys233, Lys196, Glu119, and Glu207. The activation of the enzyme is a complex process that relies on the precise positioning of these residues. Specifically, the residue E207, along with H173 and H307 located at the dimer-dimer interface, are critical for enzyme activation. nih.gov The binding of a substrate induces a conformational change, closing the active-site loops and stabilizing the catalytically essential E207 residue within the active site. nih.gov

The activity of UPB1 is subject to regulation by various molecules. It is strongly inhibited by the metal ion Zn2+. The enzyme is also competitively inhibited by several compounds that are structurally similar to its substrates or products.

| Regulator | Type of Regulation | Notes |

|---|---|---|

| Zn2+ | Strong Inhibition | Effective at a concentration of 50 mM. |

| Beta-alanine | Competitive Inhibition | Product of the reaction with N-carbamoyl-beta-alanine. genecards.org |

| Beta-aminoisobutyrate | Competitive Inhibition | Product of the reaction with N-carbamoyl-beta-aminoisobutyric acid. genecards.org |

| 5-aminolevulinic acid (ALA) | Competitive Inhibition | genecards.org |

| 4-ureidobutyrate | Competitive Inhibition | genecards.org |

| EDTA | No Inhibition | - |

Dihydropyrimidinase (DHP)

Dihydropyrimidinase (DHP) is the second enzyme in the pyrimidine degradation pathway, acting upstream of UPB1. nih.gov

DHP catalyzes the hydrolytic ring opening of dihydropyrimidines, such as 5,6-dihydrouracil and 5,6-dihydrothymine. nih.gov This reaction produces N-carbamoyl-beta-alanine and N-carbamoyl-beta-aminoisobutyric acid, respectively. uniprot.org These products then serve as the substrates for UPB1. Therefore, DHP plays an essential catalytic role in the formation of the precursors necessary for the subsequent reaction that involves (R)-3-ureidoisobutyrate's metabolic pathway. The efficiency of DHP with dihydrouracil (B119008) is reportedly 1.5 times higher than with dihydrothymine (B131461). researchgate.net

Analytical Methodologies for R 3 Ureidoisobutyrate Research

Mass Spectrometry-Based Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone in metabolomics, offering high sensitivity and specificity for the analysis of small molecules like (R)-3-ureidoisobutyrate.

UPLC-Q-TOF-MS is a powerful platform for both targeted and untargeted metabolomics. mdpi.comnih.gov This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of Q-TOF-MS. mdpi.comnih.gov In the context of this compound research, UPLC-Q-TOF-MS has been instrumental in characterizing metabolic profiles in various biological matrices. For instance, untargeted metabolomics studies using UPLC-Q-TOF-MS have successfully identified and quantified this compound in samples, providing insights into metabolic perturbations. mdpi.comnih.gov The high resolution of this technique allows for the generation of accurate mass data, which is crucial for the putative identification of metabolites by searching against databases like the Human Metabolome Database (HMDB) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). ru.nluva.nl

A study investigating mango ripening utilized UPLC-Q-TOF-MS to analyze metabolite profiles. mdpi.comnih.gov The analysis identified this compound as a differential metabolite, highlighting the technique's ability to detect subtle metabolic changes. mdpi.comnih.gov In another application, UPLC-Q-TOF-MS was employed in next-generation metabolic screening for inborn errors of metabolism, where it facilitated the detection of aberrant metabolite features, including those related to pyrimidine (B1678525) degradation pathways. ru.nl

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | ExionLC UPLC system with an HSS T3 C18 column (2.1 × 100 mm, 1.8 μm) | mdpi.com |

| Mass Spectrometry | Triple TOF 7600 (Sciex Inc.) | mdpi.com |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) | acs.org |

| Data Acquisition | High-resolution mass analysis with accurate mass measurements | mdpi.comnih.gov |

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, a derivatization step, typically trimethylsilylation, is required to increase volatility. uva.nl GC-MS has been widely used for the diagnosis of inborn errors of pyrimidine degradation by analyzing urinary organic acids. uva.nlresearchgate.net This method allows for the detection and, in some cases, quantification of elevated levels of pyrimidine catabolites, including this compound. uva.nl

In the context of screening for β-ureidopropionase deficiency, a targeted GC-MS analysis has been developed for the simultaneous quantification of key biomarkers, including β-ureidoisobutyrate. researchgate.net The Human Metabolome Database provides predicted GC-MS spectra for 3-ureidoisobutyrate, which can aid in its identification in complex mixtures. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Investigations

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about metabolites in a sample. unl.edu It is particularly valuable for the identification and quantification of compounds in complex biological fluids like urine. researchgate.net In the study of this compound, 1D ¹H-NMR and 2D NMR techniques such as Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed. researchgate.netnih.gov

NMR was instrumental in the discovery of β-ureidopropionase deficiency, a novel inborn error of metabolism. researchgate.net The analysis of a patient's urine via 1D ¹H-NMR revealed elevated levels of 3-ureidopropionic acid and an unknown doublet, which was subsequently identified as 3-ureidoisobutyric acid using 2D NMR techniques. researchgate.net NMR-based metabolomics has also been used to study the metabolic consequences of genetic mutations, for example, in the nematode Pristionchus pacificus, where it helped to elucidate the biosynthesis of certain signaling molecules derived from 3-ureidoisobutyrate. nih.gov

Metabolite Set Enrichment Analysis (MSEA) for Pathway Prioritization in Research Datasets

Metabolite Set Enrichment Analysis (MSEA) is a computational method used to identify biologically relevant pathways that are significantly enriched in a given list of metabolites. ru.nlresearchgate.net This approach is particularly useful for interpreting large datasets generated from untargeted metabolomics studies. ru.nlresearchgate.net By mapping identified metabolites to known metabolic pathways, MSEA helps to prioritize pathways that are most affected under specific conditions. ru.nl

In the context of this compound research, MSEA can be applied to untargeted metabolomics data to highlight the significance of the pyrimidine metabolism pathway. ru.nl For example, in studies of inborn errors of metabolism, if this compound is identified as an aberrant metabolite, MSEA can confirm the enrichment of the pyrimidine degradation pathway, providing a biological context for the observed metabolic change. ru.nl This analytical approach moves beyond single-metabolite analysis to a systems-level view of metabolic dysregulation.

Targeted and Untargeted Metabolomics Strategies for Compound Detection and Quantification

Both targeted and untargeted metabolomics approaches are employed in the study of this compound, each offering distinct advantages. xiahepublishing.commdpi.com

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample without pre-selection. mdpi.comresearchgate.net This hypothesis-generating approach is valuable for discovering novel biomarkers and understanding global metabolic changes. mdpi.comru.nl Techniques like UPLC-Q-TOF-MS are well-suited for untargeted analyses. mdpi.comnih.gov Untargeted studies have successfully identified this compound as a significant metabolite in various contexts, from mango ripening to inborn errors of metabolism. mdpi.comnih.govru.nl

Targeted metabolomics , in contrast, focuses on the accurate and precise quantification of a predefined set of metabolites. xiahepublishing.com This hypothesis-driven approach is often used to validate findings from untargeted studies or to monitor specific metabolic pathways. xiahepublishing.com For this compound, a targeted analysis would involve developing a specific analytical method, often using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry, to achieve high sensitivity and specificity for its quantification in biological samples. researchgate.net Genome-wide association studies have utilized metabolomic profiling, which can include targeted measurements of specific compounds like 3-ureidoisobutyrate, to identify genetic loci associated with metabolite levels. nih.gov

| Feature | Targeted Metabolomics | Untargeted Metabolomics | Reference |

|---|---|---|---|

| Goal | Quantification of specific, known metabolites | Comprehensive profiling of all measurable metabolites | xiahepublishing.commdpi.com |

| Approach | Hypothesis-driven | Hypothesis-generating | xiahepublishing.commdpi.com |

| Selectivity | High | Low to moderate | xiahepublishing.com |

| Sensitivity | High | Variable | xiahepublishing.com |

| Compound ID | Confirmed | Putative | ru.nl |

| Application | Validation, monitoring specific pathways | Biomarker discovery, global metabolic profiling | mdpi.comru.nlxiahepublishing.com |

Physiological and Biochemical Roles of R 3 Ureidoisobutyrate

Contribution to Pyrimidine (B1678525) Degradation Homeostasis Across Biological Systems

(R)-3-Ureidoisobutyrate is a key molecule in the reductive pathway of pyrimidine degradation, a process that is fundamental for maintaining the balance of pyrimidine nucleotides across a wide range of biological systems, from bacteria to mammals and plants. creative-proteomics.commdpi.com This pathway is responsible for breaking down thymine (B56734), a primary component of DNA. The process prevents the accumulation of excess pyrimidines, which can be toxic, and facilitates the recycling of nitrogen and carbon. sci-hub.seresearchgate.net

The degradation of thymine occurs in a three-step enzymatic process. First, dihydropyrimidine (B8664642) dehydrogenase reduces thymine to dihydrothymine (B131461). creative-proteomics.comoatext.com Next, dihydropyrimidinase catalyzes the ring opening of dihydrothymine to form N-carbamoyl-β-aminoisobutyrate, which is the same as this compound. oatext.com Finally, the enzyme β-ureidopropionase (also known as β-alanine synthase) hydrolyzes this compound to produce β-aminoisobutyric acid (BAIBA), ammonia (B1221849), and carbon dioxide. oatext.comnih.gov

While the reductive pathway is a common feature, the organization of the enzymes involved can differ between organisms. In many bacteria, the enzymes of this pathway are encoded by separate genes. sci-hub.se In contrast, in mammals, the first three steps of de novo pyrimidine synthesis are carried out by a single multifunctional protein called CAD, though the degradation pathway involves distinct enzymes. sci-hub.se Plants also utilize a similar reductive pathway for pyrimidine catabolism, highlighting the conserved nature of this metabolic process. sci-hub.seresearchgate.net In some fungi and bacteria, alternative degradation routes, such as the URC pathway, exist. asm.org

Deficiencies in the enzymes of the pyrimidine degradation pathway, such as β-ureidopropionase, can lead to the accumulation of intermediates like this compound. This accumulation is associated with neurological and developmental abnormalities, underscoring the importance of this pathway in maintaining metabolic homeostasis. core.ac.ukuniprot.org

| Enzyme | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | Reduction of the pyrimidine ring | Thymine, Uracil (B121893) | Dihydrothymine, Dihydrouracil (B119008) |

| Dihydropyrimidinase (DHP) | Hydrolytic ring opening | Dihydrothymine, Dihydrouracil | This compound, N-Carbamoyl-β-alanine |

| β-Ureidopropionase (UPB1) | Hydrolysis of the N-carbamoyl group | This compound, N-Carbamoyl-β-alanine | β-Aminoisobutyric acid, β-Alanine, CO2, NH3 |

Interconnection with Beta-Alanine Metabolism

The metabolism of this compound is intrinsically linked to the synthesis of β-alanine and its derivatives. The pyrimidine degradation pathway serves as a significant endogenous source of β-alanine in many organisms. nih.govwikipedia.org While this compound itself is a precursor to β-aminoisobutyric acid, its structural analog, N-carbamoyl-β-alanine, which is formed from the breakdown of uracil, is hydrolyzed by the same enzyme, β-ureidopropionase, to yield β-alanine. oatext.comresearchgate.net

In mammals, the reductive degradation of uracil is a primary route for β-alanine production. oatext.com β-alanine is a non-proteinogenic amino acid that is a crucial component of several important biological molecules. It is the rate-limiting precursor for the synthesis of carnosine and anserine, dipeptides that are found in high concentrations in muscle and brain tissue and act as intracellular pH buffers. wikipedia.org Furthermore, β-alanine is a component of pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A, a vital cofactor in numerous metabolic reactions, including the citric acid cycle and fatty acid metabolism. creative-proteomics.com

The enzymatic step that connects pyrimidine degradation to β-alanine metabolism is the hydrolysis of N-carbamoyl-β-alanine by β-ureidopropionase. oatext.com Therefore, the regulation of this enzyme and the flux through the pyrimidine degradation pathway have a direct impact on the cellular availability of β-alanine for these downstream metabolic processes. Genetic defects in β-ureidopropionase not only lead to the buildup of ureido-compounds but also result in a reduced capacity to produce β-alanine from pyrimidine catabolism. researchgate.netuva.nl

| Pyrimidine Base | Intermediate | Final Product of β-Ureidopropionase Action | Metabolic Significance |

|---|---|---|---|

| Thymine | This compound | β-Aminoisobutyric acid (BAIBA) | Indicator of DNA turnover, potential role in fatty acid oxidation. creative-proteomics.comcore.ac.uk |

| Uracil | N-Carbamoyl-β-alanine | β-Alanine | Precursor for carnosine, anserine, and Coenzyme A synthesis. creative-proteomics.comwikipedia.org |

Research Applications of this compound Levels as an Indicator of DNA Turnover in Mammalian Studies

The measurement of pyrimidine degradation products, including the downstream metabolite of this compound, has found application in research as a potential biomarker for DNA turnover. Since thymine is almost exclusively found in DNA, its catabolism is directly related to the breakdown of DNA. utah.edu The degradation of thymine proceeds through this compound to β-aminoisobutyric acid (BAIBA). creative-proteomics.com Consequently, the urinary excretion of BAIBA can serve as an indicator of the rate of DNA turnover and cell death, particularly in conditions characterized by rapid cell proliferation or apoptosis. creative-proteomics.com

Significant DNA turnover occurs in various physiological and pathological states, such as growth, tissue repair, and cancer. In these situations, increased cell division and death lead to a higher rate of DNA breakdown, releasing thymine that is subsequently catabolized. This results in elevated levels of the intermediates of the pyrimidine degradation pathway, including this compound, and ultimately, increased excretion of BAIBA. egyankosh.ac.in

Therefore, in mammalian research studies, particularly in fields like oncology and toxicology, monitoring the levels of thymine catabolites can provide insights into the extent of DNA damage and repair, cell proliferation, and apoptosis. While BAIBA is the more commonly measured end-product, the levels of its precursor, this compound, would also be expected to fluctuate in correlation with DNA turnover rates.

Role in Metabolic Dysregulation Studies in Research Models

This compound and its metabolic pathway are increasingly being investigated in the context of metabolic dysregulation. Deficiencies in the enzyme β-ureidopropionase, which is responsible for the breakdown of this compound, lead to the accumulation of this compound and N-carbamyl-β-alanine in bodily fluids. core.ac.ukhmdb.ca This accumulation is associated with a range of neurological symptoms, suggesting that elevated levels of these metabolites can be neurotoxic. core.ac.uk

Research in mouse models of obesity has implicated this compound in broader metabolic disturbances. One study identified this compound as a metabolite that showed altered levels in the context of starvation and obesity, suggesting its involvement in the systemic metabolic adaptations to nutrient availability. biorxiv.org Another study investigating metabolic changes in a mouse model of Alzheimer's disease also highlighted alterations in pyrimidine metabolism, indicating a potential role for this pathway in the pathogenesis of neurodegenerative diseases. nih.gov

Furthermore, the accumulation of 3-ureidopropionate, the uracil-derived analogue of this compound, has been shown to induce neurodegeneration in cultured neurons by inhibiting mitochondrial energy metabolism. researchgate.net This finding provides a potential mechanism for the neurological damage observed in patients with β-ureidopropionase deficiency and suggests that the buildup of these ureido-compounds can contribute to cellular dysfunction. The study of this compound in various research models is thus providing valuable insights into its role in metabolic health and disease.

Genetic and Transcriptional Regulation Pertaining to R 3 Ureidoisobutyrate Metabolism

Genetic Loci Associated with (R)-3-Ureidoisobutyrate Levels in Research Cohorts

Genome-wide association studies (GWAS) have begun to uncover specific genetic loci that influence the circulating and excreted levels of metabolites in the pyrimidine (B1678525) degradation pathway, including this compound and its precursors. These studies provide valuable insights into the genetic architecture of pyrimidine metabolism in human populations.

A notable GWAS investigating salivary metabolites in the TwinsUK cohort, with replication in the Study of Health in Pomerania (SHIP-2) cohort, identified a significant association between variants in the DPYS gene and the levels of 3-ureidopropionate and 3-ureidoisobutyrate. nih.govresearchgate.netoup.com The DPYS gene encodes dihydropyrimidinase, the second enzyme in the reductive pyrimidine degradation pathway. This finding highlights the importance of this enzyme in controlling the levels of these metabolites in saliva. nih.gov The lead single nucleotide polymorphism (SNP) associated with 3-ureidopropionate levels was rs80274300. researchgate.net

Furthermore, studies in an Estonian population have demonstrated significant associations between variants in the UPB1 gene and plasma levels of 3-ureidopropionate and 3-aminoisobutyrate. mdpi.com Individuals with knockout mutations in UPB1 showed elevated levels of upstream metabolites, consistent with the function of beta-ureidopropionase in the final step of the pathway. mdpi.com The GWAS Catalog also lists an association between a variant near UPB1 and urine levels of 3-ureidopropionate in the context of chronic kidney disease. ebi.ac.uk

While not directly measuring this compound, studies on the downstream product, beta-aminoisobutyric acid (BAIBA), have identified associations with variants in the AGXT2 gene. nih.govplos.orgnih.gov Specifically, the SNP rs37369 in AGXT2 has been linked to hyper-β-aminoisobutyric aciduria. nih.gov These findings are relevant as the production of BAIBA is directly dependent on the availability of its precursor, this compound.

| Genetic Locus | Associated Metabolite(s) | Key SNP(s) | Research Cohort/Study Type | Reference |

|---|---|---|---|---|

| DPYS | 3-Ureidopropionate, 3-Ureidoisobutyrate | rs80274300 | TwinsUK (saliva), SHIP-2 (saliva) | nih.govresearchgate.net |

| UPB1 | 3-Ureidopropionate, 3-Aminoisobutyrate, 5,6-Dihydrothymine | Not specified | Estonian Biobank (plasma) | mdpi.com |

| UPB1 | 3-Ureidopropionate | rs7288613 | GWAS Catalog (urine) | ebi.ac.uk |

| AGXT2 | Beta-aminoisobutyric acid (BAIBA) | rs37369, rs16899974, rs16899972 | SHIP, KORA (urine); HCHS/SOL, ARIC (plasma) | nih.govplos.orgnih.gov |

Gene Encoding Beta-Ureidopropionase (UPB1) and its Orthologs

The final step in the reductive degradation of pyrimidines, the conversion of N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyrate to their respective β-amino acids, is catalyzed by the enzyme beta-ureidopropionase. maayanlab.cloud In humans, this enzyme is encoded by the UPB1 gene. nih.gov The UPB1 gene is located on chromosome 22 and is crucial for the proper catabolism of pyrimidine bases. genecards.org

The importance of UPB1 is underscored by the metabolic consequences of its deficiency, which can lead to an accumulation of upstream metabolites. maayanlab.cloud The gene and its corresponding protein have been well-characterized, and its orthologs have been identified in a wide range of species, highlighting its evolutionary conservation. The study of these orthologs provides valuable models for understanding the function and regulation of this key enzyme in pyrimidine metabolism.

| Species | Gene Symbol | Chromosome Location | Reference |

|---|---|---|---|

| Homo sapiens (Human) | UPB1 | 22q11.23 | nih.govgenecards.org |

| Mus musculus (Mouse) | Upb1 | 10 C1 | nih.govjax.org |

| Rattus norvegicus (Rat) | Upb1 | 7q11 | nih.gov |

| Danio rerio (Zebrafish) | upb1 | 8 | nih.gov |

| Drosophila melanogaster (Fruit fly) | CG5770 | 2L | nih.gov |

| Saccharomyces cerevisiae (Yeast) | YMR244c | XIII | nih.gov |

Transcriptional Control Mechanisms Governing Pyrimidine Degradation Enzymes

The expression of the enzymes involved in pyrimidine degradation is subject to complex transcriptional regulation, which can vary between tissues and in response to different physiological and pathological conditions.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD, encoded by DPYD) : The regulation of DPYD expression is of significant clinical interest due to its role in the metabolism of the chemotherapeutic drug 5-fluorouracil. nih.govaacrjournals.org Studies have shown that DPYD expression can be regulated at both the transcriptional and translational levels. nih.gov In non-small-cell lung cancer cells with EGFR mutations, the EGFR signaling cascade has been shown to regulate DPD expression via the transcription factor Sp1. d-nb.info Furthermore, aberrant methylation of the DPYD promoter region can act as a repressor of its expression in cancer cells. aacrjournals.org A cis-enhancer region located upstream of the DPYD transcription start site has also been identified, with a common germline variant within this enhancer affecting transcription-factor driven expression. elifesciences.org

Dihydropyrimidinase (DHP, encoded by DPYS) : The expression of DPYS is also subject to regulation. In some human cancers, such as skin cutaneous melanomas, there is an upregulation of the genes encoding both DPD and DHP. nih.govbiorxiv.org Mutations in the DPYS gene have been shown to lead to decreased DHP activity. nih.gov The accumulation of dihydropyrimidines due to DHP depletion can induce transcriptional stress. nih.gov

Beta-Ureidopropionase (UPB1) : In the plant Arabidopsis thaliana, the transcription factor UPBEAT1 (UPB1) has been identified as a key regulator of the transition from cell proliferation to differentiation in the root. edi-info.irnih.gov UPB1 directly regulates the expression of peroxidases, thereby modulating the balance of reactive oxygen species (ROS). frontiersin.org This regulatory pathway appears to function independently of auxin and cytokinin signaling. nih.gov More recent research in Arabidopsis has shown that brassinosteroid (BR) signaling also regulates root meristem development through a module involving BIN2 and UPB1, with the transcription factor BES1 directly regulating UPB1 expression. plos.org In humans, low UPB1 levels have been correlated with poor prognosis in lung adenocarcinoma. nih.gov

Evolutionary Conservation of Pyrimidine Degradation Pathways

The reductive pathway for pyrimidine degradation is an evolutionarily ancient and highly conserved metabolic route, found in a wide array of organisms, including bacteria, archaea, and eukaryotes. pnas.orgnih.gov This pathway allows for the breakdown of uracil (B121893) and thymine (B56734) into β-alanine and β-aminoisobutyrate, respectively, which can then be further metabolized. researchgate.net The conservation of this pathway underscores its fundamental importance in nucleotide homeostasis and nitrogen metabolism. sci-hub.se

In addition to the reductive pathway, some bacteria utilize an oxidative pathway for pyrimidine degradation. pnas.org Furthermore, a novel pyrimidine catabolism pathway, termed the Rut pathway, has been identified in Escherichia coli K-12. pnas.org This pathway allows for the utilization of both nitrogen atoms from the pyrimidine ring. pnas.org More recently, another alternative, the URC pathway, has been described in the yeast Saccharomyces kluyveri, which does not involve the initial reduction of uracil. researchgate.net

In some Gram-positive bacteria, the reductive pathway has been found to be extended by two additional enzymes, a β-alanine:2-oxoglutarate aminotransferase and a malonic semialdehyde reductase, which allows for the release of the second nitrogen atom from the pyrimidine ring via the conversion of β-alanine to 3-hydroxypropionate. nih.gov This highlights the metabolic adaptability of bacteria to maximize nutrient acquisition from pyrimidines.

Advanced Research Perspectives and Future Directions

Elucidation of Novel Regulatory Networks Affecting (R)-3-Ureidoisobutyrate Metabolism

The metabolism of this compound is intricately linked to various regulatory networks that extend beyond simple enzymatic control. A key area of future research is the identification and characterization of the transcriptional regulators that govern the expression of enzymes involved in its synthesis and degradation. For instance, genome-wide association studies (GWAS) have started to pinpoint genetic loci that influence the levels of salivary metabolites, including 3-ureidoisobutyrate. One such study identified an association between the DPYS locus, which encodes for the enzyme dihydropyrimidinase, and the levels of 3-ureidoisobutyrate, a breakdown product of uracil (B121893) metabolism. nih.gov This highlights the potential for genetic factors to modulate the metabolic flux through this pathway.

Furthermore, studies integrating metabolic profiling with transcriptomic and proteomic data from cancer cell lines have begun to create large-scale maps of associations between transcriptional regulators and metabolites. ethz.ch These analyses have shown correlations between various transcriptional regulators and metabolites, including those in the pyrimidine (B1678525) degradation pathway. ethz.ch In skeletal muscle, trans-omics analyses have revealed that this compound is part of a global network of regulatory relationships involving transcription factors, enzymes, and other metabolites that respond to physiological states like starvation. biorxiv.org These integrated approaches are crucial for a systems-level understanding of how this compound metabolism is regulated in different tissues and conditions.

Investigation of Underexplored Metabolic Fates and Divergent Pathways

While the primary fate of this compound is its conversion to (R)-3-amino-2-methylpropanoate (β-aminoisobutyrate) by the enzyme beta-ureidopropionase, emerging evidence suggests the existence of alternative metabolic routes. uniprot.org Research in the nematode Pristionchus pacificus has revealed a fascinating divergent pathway where this compound serves as a building block for the biosynthesis of nematode-derived modular metabolites (NDMMs), which are small signaling molecules. nih.govnih.gov Specifically, it is incorporated into the structure of certain ascarosides, demonstrating a novel functional role for this metabolite beyond simple catabolism. nih.govnih.gov

The identification of such pathways in nematodes raises the question of whether similar alternative fates for this compound exist in other organisms, including mammals. Untargeted metabolomics approaches have the potential to uncover previously unrecognized metabolites derived from this compound. nih.gov Future research in this area could reveal new biological functions and signaling roles for this seemingly simple metabolic intermediate.

Application of Integrated Multi-Omics Approaches for Comprehensive Systemic Analysis

A comprehensive understanding of the systemic role of this compound necessitates the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. biorxiv.orgnih.govfrontiersin.orgbiorxiv.orgxiahepublishing.comnih.govresearchgate.net Multi-omics studies are powerful tools for identifying correlations and potential causal relationships between different molecular layers. For example, by combining metabolomic and microbiome data, researchers have observed associations between gut bacteria and circulating metabolites, including 3-ureidopropionate, a related pyrimidine catabolite. nih.govbiorxiv.org

In the context of disease, integrated analyses have highlighted the importance of pyrimidine metabolism. For instance, multi-omics studies in the context of viral infections have identified 3-ureidopropionate as a potential biomarker. frontiersin.org Similarly, network-based integration of multi-omics data in people living with HIV on antiretroviral therapy has pointed to the role of microbiome-derived metabolites, including 3-ureidopropionate, in shaping the systemic health profile. biorxiv.orgnih.gov These approaches allow for the construction of comprehensive regulatory and metabolic networks, placing this compound within a broader physiological and pathophysiological context. biorxiv.org

Development of Advanced Methodologies for Functional Characterization in Research Models

Advancements in analytical and experimental methodologies are crucial for the functional characterization of this compound in various research models. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) and nuclear magnetic resonance (NMR) spectroscopy are key technologies in metabolomics that enable the sensitive and specific detection of metabolites like this compound. xiahepublishing.comuit.no

The use of diverse research models is also expanding our understanding. Mouse models are instrumental in studying the systemic effects of altered this compound metabolism in a mammalian system, for example, in the context of metabolic stress like starvation. biorxiv.org Invertebrate models, such as the nematode Pristionchus pacificus, have been invaluable in discovering novel biosynthetic pathways involving this compound. nih.govnih.gov The development and application of genetic tools like CRISPR-Cas9 in these models allow for precise genetic manipulation to study the function of genes involved in its metabolism, such as uar-1 in P. pacificus, which is required for the incorporation of the 3-ureidoisobutyrate moiety into signaling molecules. nih.gov Future research will likely leverage these advanced methodologies in a wider array of model systems to further dissect the functional roles of this compound.

Q & A

Q. Table 1: Key Metabolic Pathways Involving this compound

| Pathway ID | Pathway Name | Associated Metabolites |

|---|---|---|

| pyo00240/llm00240 | Pyrimidine metabolism | 3-Oxo-3-ureidopropanoate, CO, NH |

| pyo00280/llm00280 | Valine/Leucine/Isoleucine degradation | 3-Aminoisobutanoate, (R)-3-Amino-2-methylpropanoate |

What methodologies are recommended for synthesizing and characterizing this compound in vitro?

Q. (Basic)

- Synthesis :

- Characterization :

How can researchers detect and quantify this compound in complex biological matrices?

Q. (Basic)

- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS for high sensitivity (LOD: 0.1 nM) in plasma or tissue extracts .

- Derivatization : Enhance detection via dansyl chloride labeling for fluorescence-based HPLC (ex/em: 340/525 nm) .

- Standard Curves : Prepare isotopically labeled internal standards (e.g., -3-Ureidoisobutyrate) to correct for matrix effects .

Q. Table 2: Analytical Methods for this compound

| Method | Matrix | Detection Limit | Key Parameters |

|---|---|---|---|

| LC-MS/MS | Plasma, urine | 0.1 nM | HILIC column, MRM transitions m/z 175→132 |

| Fluorescence HPLC | Cell lysates | 5 nM | Dansyl derivatization, C18 column |

What enzymatic mechanisms govern the conversion of this compound to 3-Aminoisobutanoate?

(Advanced)

The reaction (3-Ureidoisobutyrate + HO → 3-Aminoisobutanoate + CO + NH) is catalyzed by β-ureidopropionase . Key mechanistic insights:

- Active Site Residues : Mutagenesis studies identify conserved histidine and aspartate residues critical for hydrolysis .

- Kinetic Studies : Use stopped-flow spectrophotometry to measure (~15 s) and (~0.2 mM) under physiological pH .

- Inhibitor Design : Screen transition-state analogs (e.g., thiourea derivatives) to modulate enzyme activity .

How can contradictory data in metabolic flux analyses involving this compound be resolved?

(Advanced)

Contradictions often arise from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or assay variability:

- Isotopic Tracers : Apply -glutamine to distinguish between de novo synthesis and salvage pathways .

- Computational Modeling : Use constraint-based models (e.g., COBRA Toolbox) to reconcile flux discrepancies in pyrimidine pathways .

- Multi-Omics Integration : Correlate transcriptomic data (e.g., β-ureidopropionase expression) with metabolomic profiles .

What computational strategies are effective for predicting this compound interactions in metabolic networks?

Q. (Advanced)

- Molecular Docking : Simulate binding affinities with β-ureidopropionase (PDB: 3QYZ) using AutoDock Vina to identify allosteric sites .

- Pathway Analysis : Map metabolite concentrations to KEGG pathways (e.g., llm00240) via MetaboAnalyst to predict regulatory nodes .

- Machine Learning : Train models on metabolomic datasets to predict accumulation under nutrient stress (e.g., valine deprivation) .

How should researchers design experiments to compare in vitro and in vivo effects of this compound?

Q. (Advanced)

- In Vitro Systems : Use primary hepatocytes or kidney proximal tubule cells to assess toxicity (e.g., NH accumulation) .

- In Vivo Models : Employ knockout mice (Upb1) to study systemic effects, with urinary 3-Ureidoisobutyrate quantified via LC-MS .

- Safety Protocols : Adhere to BSL-2 guidelines for handling biohazardous samples, including decontamination of waste .

What nonclinical data are critical for translating this compound research into clinical studies?

Q. (Advanced)

- Pharmacokinetics : Determine bioavailability (%F) and half-life () in rodent models using compartmental modeling .

- Toxicity Profiling : Conduct OECD Guideline 407-compliant 28-day repeated-dose studies, monitoring renal and hepatic markers .

- Ethical Compliance : Submit protocols to Institutional Review Boards (IRBs) for approval, addressing risks of NH neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.